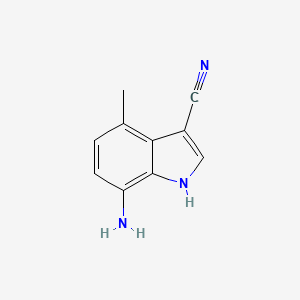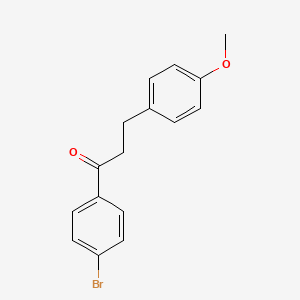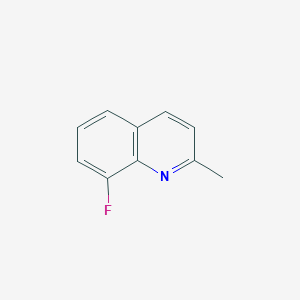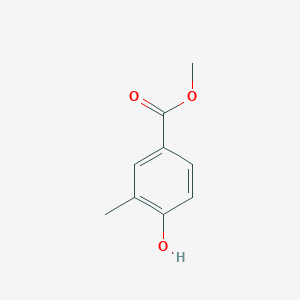
7-amino-4-méthyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
7-Amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic compound with the molecular formula C10H9N3. It is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest for researchers.
Applications De Recherche Scientifique
7-Amino-4-methyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of action
Indole derivatives, such as “7-amino-4-methyl-1H-indole-3-carbonitrile”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often results in a change in the function of the target protein. This can lead to a variety of biological effects, depending on the nature of the target and the specific way in which the indole derivative interacts with it .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by “7-amino-4-methyl-1H-indole-3-carbonitrile” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “7-amino-4-methyl-1H-indole-3-carbonitrile” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives, it could potentially have a variety of effects at the molecular and cellular level .
Action environment
The action, efficacy, and stability of “7-amino-4-methyl-1H-indole-3-carbonitrile” could potentially be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .
Analyse Biochimique
Biochemical Properties
7-amino-4-methyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-amino-4-methyl-1H-indole-3-carbonitrile, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of 7-amino-4-methyl-1H-indole-3-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, they can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 7-amino-4-methyl-1H-indole-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-amino-4-methyl-1H-indole-3-carbonitrile can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 7-amino-4-methyl-1H-indole-3-carbonitrile in in vitro or in vivo studies can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 7-amino-4-methyl-1H-indole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological functions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
7-amino-4-methyl-1H-indole-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can affect the compound’s activity and duration of action. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence cellular processes and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 7-amino-4-methyl-1H-indole-3-carbonitrile within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives can be transported across cell membranes by specific transporters, allowing them to reach their target sites within cells . The localization and accumulation of 7-amino-4-methyl-1H-indole-3-carbonitrile in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-amino-4-methyl-1H-indole-3-carbonitrile can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, where they can interact with DNA or nuclear proteins to modulate gene expression . The subcellular distribution of 7-amino-4-methyl-1H-indole-3-carbonitrile can influence its ability to exert its effects on cellular processes.
Méthodes De Préparation
The synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-methylindole with cyanide under basic conditions to form a cyano derivative. This intermediate is then reacted with ammonia to yield 7-amino-4-methyl-1H-indole-3-carbonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
7-Amino-4-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-amino-4-methyl-1H-indole-3-carbonitrile include:
7-Amino-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group at the 4-position.
4-Chloro-1H-indole-7-amine: Contains a chlorine atom instead of a methyl group.
5-Bromo-1H-indole-7-amine: Contains a bromine atom instead of a methyl group.
The uniqueness of 7-amino-4-methyl-1H-indole-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Propriétés
IUPAC Name |
7-amino-4-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVBJIBHAKCNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471020 | |
| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-87-0 | |
| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)






